2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
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Overview
Description
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with two methyl groups at positions 1 and 5, and an oxolane ring with a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, with an appropriate oxolane derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions result in various substituted pyrazole derivatives.
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid: This compound features a quinoline ring instead of an oxolane ring.
3,5-dimethyl-4-pyrazolecarboxylic acid: This compound lacks the oxolane ring and has a simpler structure.
Uniqueness
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is unique due to the presence of both a pyrazole and an oxolane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-8(5-11-12(6)2)9-7(10(13)14)3-4-15-9/h5,7,9H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
YMBYFNQNRYQDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
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